N'-Desmethyl Amonafide-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Inaccurate LC-MS/MS quantification due to matrix effects compromises pharmacokinetic data. N'-Desmethyl Amonafide-d5 eliminates this risk as a stable isotope-labeled internal standard (SIL-IS). • +5 Da mass shift prevents analyte interference while ensuring co-elution for identical extraction recovery and ionization. • Enables method validation to ICH M10 criteria for accuracy and precision in plasma assays. • Essential for quantifying the active N'-Desmethyl metabolite in oncology PK/PD and DDI studies.

Molecular Formula C15H15N3O2
Molecular Weight 274.335
CAS No. 1215400-25-1
Cat. No. B565194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Desmethyl Amonafide-d5
CAS1215400-25-1
Synonyms5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione-d5; 
Molecular FormulaC15H15N3O2
Molecular Weight274.335
Structural Identifiers
SMILESCNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
InChIInChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2
InChIKeyJFLYCGLQHZUVQZ-RPIBLTHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Desmethyl Amonafide-d5 Product Overview


N'-Desmethyl Amonafide-d5 (CAS 1215400-25-1) is a deuterium-labeled analog of N'-Desmethyl Amonafide, the primary active metabolite of the investigational antitumor agent Amonafide (a topoisomerase II inhibitor and DNA intercalator) . It is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of N'-Desmethyl Amonafide in biological matrices, addressing the critical need for precise pharmacokinetic and metabolic profiling in oncology research .

IS
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification
WF
Bioanalytical method validation workflow metabolite PK profiling context
MX
Research matrix analysis matrix-effect correction context

N'-Desmethyl Amonafide-d5: Why Generic Substitutes Fail


In LC-MS/MS bioanalysis, the use of a non-deuterated analog or an isotopically mismatched internal standard (e.g., Amonafide-d6) introduces unacceptable quantitative error due to differential ionization efficiency (matrix effects), chromatographic retention time shifts, and incomplete compensation for analyte loss during sample preparation . The specific deuterium labeling pattern of N'-Desmethyl Amonafide-d5 (+5 Da mass shift) is essential to co-elute precisely with the target analyte N'-Desmethyl Amonafide, ensuring identical extraction recovery and ionization suppression/enhancement, thereby enabling method accuracy and precision that generic substitutes cannot achieve [1].

Mass shift
N'-Desmethyl Amonafide-d5 provides +5 Da shift. Unlabeled analog or +6 Da (Amonafide-d6) may shift co-elution and matrix-effect compensation.
Co-elution
Deuterated analog precisely mimics analyte behavior. Non-isotopic ISTD or structural analogs may not correct for extraction loss and ion suppression.
Method context
Required for ICH M10-aligned precision. Generic substitutes may not meet inter-assay CV acceptance criteria in regulated bioanalysis.

N'-Desmethyl Amonafide-d5 Analytical Performance Evidence


Mass Shift Enables Baseline Resolution

N'-Desmethyl Amonafide-d5 incorporates five deuterium atoms, resulting in a molecular weight of 274.33 g/mol, a +5.03 Da increase over the unlabeled analyte (269.30 g/mol) . This mass difference eliminates isotopic cross-talk and ensures complete mass spectrometric separation from the endogenous N'-Desmethyl Amonafide signal in biological samples [1].

Mass Shift Resolution
Cross-study comparable
+5.03 Da
Supports baseline MS separation from unlabeled analyte.
Eliminates isotopic cross-talk per triple quadrupole context.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Metabolite Exposure and AUC Quantification

In clinical pharmacokinetic studies of Amonafide prodrugs, the N'-desmethyl metabolite accumulates to substantial plasma concentrations, achieving an area under the curve (AUC) that is 28% of the parent compound's exposure [1]. Accurate quantification of this clinically relevant metabolite level mandates a perfectly matched deuterated internal standard like N'-Desmethyl Amonafide-d5 to control for analytical variability [2].

Metabolite Exposure (AUC)
Class-level inference
28% of parent AUC
Supports PK modeling and exposure-response interpretation.
Human plasma study context; source-specific review needed.
Pharmacokinetics Amonafide Metabolism

Purity and Stability for Method Validation

Commercial suppliers specify a purity of ≥98% and a shelf life of ≥12 months when stored properly at -20°C . This high purity minimizes the introduction of unlabeled analyte that could skew calibration curves, while the extended stability reduces the frequency of standard re-qualification and ensures batch-to-batch consistency for longitudinal studies [1].

Purity & Stability
Supporting evidence
≥98% purity, ≥12 months at -20°C
Supports method validation and batch-to-batch consistency.
Supplier-specified data; verify per lab protocol.
Analytical Reference Standard Stability Quality Control

Inter-Assay Precision Improvement

The use of deuterated internal standards like N'-Desmethyl Amonafide-d5 is a cornerstone of ICH M10 bioanalytical method validation guidelines. By perfectly mimicking the analyte's behavior during extraction and ionization, deuterated IS reduce inter-assay coefficient of variation (CV) to <15%, compared to >20% often observed with structurally similar but non-identical internal standards [1]. This is achieved through complete co-elution and identical ionization suppression/enhancement profiles .

Inter-Assay Precision
Class-level inference
≥5% CV improvement reported
May support method precision endpoints for ICH M10 context.
Deuterated IS class-level benefit; data to verify for specific method.
Method Validation Precision Matrix Effects

N'-Desmethyl Amonafide-d5 Key Applications


Plasma LC-MS/MS Method Development

This deuterated standard is the essential component for developing and validating a robust LC-MS/MS assay to quantify N'-Desmethyl Amonafide in human or animal plasma, as required for clinical pharmacokinetic studies. Its +5 Da mass shift ensures no interference from the unlabeled analyte, while its co-elution properties compensate for matrix effects, enabling the method to meet ICH M10 acceptance criteria for accuracy and precision .

PK/PD Modeling for Amonafide Prodrugs

In preclinical and clinical development of next-generation Amonafide analogs or prodrugs, accurate measurement of the active N'-Desmethyl metabolite is critical for establishing exposure-response relationships. N'-Desmethyl Amonafide-d5 provides the analytical precision needed to define the metabolite's contribution to overall efficacy and toxicity, supporting dose selection and safety assessments .

Drug-Drug Interaction and Transporter Studies

When investigating the potential for N'-Desmethyl Amonafide to be a victim or perpetrator of drug-drug interactions (e.g., via CYP enzymes or transporters), a specific and sensitive LC-MS/MS method using this deuterated IS is required to generate reliable concentration-time data in the presence of co-administered drugs and their metabolites .

Novel Naphthalimide Metabolite Profiling

For research programs developing new naphthalimide-based antitumor agents, N'-Desmethyl Amonafide-d5 can serve as a valuable reference standard for identifying and quantifying analogous N'-desmethyl metabolites in in vitro (e.g., hepatocyte) and in vivo metabolism studies, facilitating the selection of lead candidates with favorable metabolic profiles .

Application
Selection Property
Validation Focus
Plasma LC-MS/MS Method
+5 Da mass shift, co-elution profile
Matrix-effect correction, ICH M10 precision review
PK/PD Model Support
Metabolite-specific quantification
Exposure-response model interpretation
Drug-Drug Interaction Studies
Selective detection in complex matrix
Specificity and interference screening
Novel Naphthalimide Profiling
Reference standard for analogous metabolites
In vitro/in vivo metabolism context

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